4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile
Overview
Description
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is an organic compound with the molecular formula C28H18N2. It is characterized by its two phenyl groups attached to an ethene backbone, with each phenyl group further substituted by a benzonitrile group. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile typically involves the reaction of benzaldehyde with diphenylethene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: An organic solvent such as toluene or dichloromethane.
Catalyst: A base such as potassium carbonate or a Lewis acid like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitro compounds (NO2) in the presence of a Lewis acid catalyst are typical.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of nitrile groups.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of nitrile groups.
1,1,2,2-Tetraphenylethylene: Lacks the benzonitrile groups but has a similar ethene backbone with phenyl groups
Uniqueness
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is unique due to its combination of nitrile groups and phenyl-substituted ethene backbone. This structure imparts specific electronic properties that are valuable in materials science and organic electronics. The presence of nitrile groups also allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVEKBIIOGHRB-BYYHNAKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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